Cas no 23173-12-8 ((+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol)

(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol structure
23173-12-8 structure
Produktname:(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
CAS-Nr.:23173-12-8
MF:C17H21NO3
MW:287.353544950485
CID:2001979
PubChem ID:9651

(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • (+/-)-galanthamine
    • (+/-)galanthamine
    • (-)-galanthamine
    • (?)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2] benzazepine-6-ol
    • (?)-galanthamine
    • 1H-(-)-galanthamine
    • 4 a, 5, 9, 10, 11, 12-hexahydro-3- methoxy-11-methyl-6 H-benzofuro-(3 a, 3, 2-ef)-(2) benzazepine-6-ol
    • 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]-(2)-benzazepine-6-ol hydrochloride
    • 6-Methoxy-10-methyl-galantham-1-en-3beta-ol
    • Galanthamin
    • Hydrochlorid
    • galanthamine
    • hydrochloride
    • Galantamine
    • Galantamine hydrochloride
    • Galantamine,INN
    • galanthamine carbonate
    • galanthamine hydrochloride
    • rac-6-methoxy-10-methyl-galantham-1-en-3beta-ol
    • Reminyl.(R).
    • Reminyl?
    • [3H]-Galantamine
    • GALANTAMINE [VANDF]
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • Razadyne ER
    • AB00053614_10
    • SR-05000001783-4
    • Galantaminum
    • Spectrum5_001673
    • UNII-1T835Z585R
    • HY-76299R
    • NCGC00017256-17
    • Prestwick1_000588
    • AC-20240
    • BDBM10404
    • DB00674
    • Galantamina [INN-Spanish]
    • 1T835Z585R
    • BPBio1_000480
    • KBio2_004319
    • KBioSS_001751
    • Lycoremine
    • NCGC00024731-02
    • Galantamine (USAN/INN)
    • Galanthamine (Standard)
    • 357-70-0
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,6S,8aR)-rel-
    • AS-56354
    • BIDD:GT0517
    • CS-1217
    • Prestwick3_000588
    • (+/-)-Galantamine
    • AC-34328
    • KBio2_001751
    • MSK10278
    • Probes2_000395
    • BRD-K49481516-004-09-2
    • (4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol
    • HY-76299
    • AC-542/20973006
    • Reminyl (TN)
    • KBio3_002636
    • GALANTAMINE [HSDB]
    • NSC-100058
    • 1dx6
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • GALANTAMINE [USAN]
    • Galanthamine, (+/-)-
    • Galanthamine ( Jilkon, Lycoremine, Nivalin and oth
    • CHEMBL659
    • KBio2_006887
    • Spectrum_001271
    • Q412690
    • NCGC00017256-11
    • SCHEMBL2577
    • Galantamin
    • Prestwick2_000588
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraen-14-ol
    • NSC 100058
    • Spectrum4_000839
    • GLXC-03030
    • Galantamine [USAN:INN:BAN]
    • HSDB 7361
    • GALANTAMINE [MI]
    • SDCCGMLS-0066737.P001
    • SPBio_002655
    • BRN 0093736
    • N06DA04
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4A.ALPHA.,6.BETA.,8AR*)-
    • IDI1_000590
    • DTXSID2045606
    • BSPBio_000436
    • HMS2089H03
    • Bodamine
    • SBI-0051689.P002
    • 0D3Q044KCA
    • NCGC00017256-05
    • GALANTAMINE [INN]
    • BSPBio_003416
    • Pharmakon1600-01501202
    • DivK1c_000590
    • Galanthaminum
    • Jilkon
    • MFCD00867189
    • s3866
    • NS00003061
    • Lycoremin
    • NINDS_000590
    • Galantamina (INN-Spanish)
    • SMP1_000131
    • FH15703
    • KBioGR_001417
    • 4-27-00-02184 (Beilstein Handbook Reference)
    • CCG-212961
    • 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • GALANTAMINE [WHO-DD]
    • D04292
    • GTPL6693
    • BRD-K49481516-004-04-3
    • AKOS015965330
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofurol[3a,3,2,-ef][2]benzazepin-6-ol
    • UNII-0D3Q044KCA
    • EN300-708805
    • Probes1_000055
    • CHEBI:42944
    • Galanthamine, 12
    • HMS3885C10
    • 1008759-59-8
    • ASUTZQLVASHGKV-JDFRZJQESA-
    • 1qti
    • BRD-K49481516-001-01-5
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • Galantaminum [INN-Latin]
    • C08526
    • Galantaminum (INN-Latin)
    • Galantamina
    • KBio1_000590
    • InChI=1/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • SCHEMBL3293474
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-
    • (4aS,6R,8aS)-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-(1)benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • NSC-759861
    • Galantamine, (+/-)-
    • BRD-K49481516-004-03-5
    • BRD-K49481516-004-18-3
    • 23173-12-8
    • Prestwick0_000588
    • ASUTZQLVASHGKV-JDFRZJQESA-N
    • AB00053614-09
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,6R,8AS)
    • (-)-Galantamine
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6,8,10(17),15-tetraen-14-ol
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aalpha,6beta,8ar*)-
    • A11538
    • Spectrum3_001738
    • NSC759861
    • SR-05000001783
    • GNT
    • Inchi: InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • InChI-Schlüssel: ASUTZQLVASHGKV-JDFRZJQESA-N

Berechnete Eigenschaften

  • Genaue Masse: 287.15214353Da
  • Monoisotopenmasse: 287.15214353Da
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 440
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 41.9Ų
  • XLogP3: 1.8

Experimentelle Eigenschaften

  • LogP: 1.8
Empfohlene Lieferanten
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd